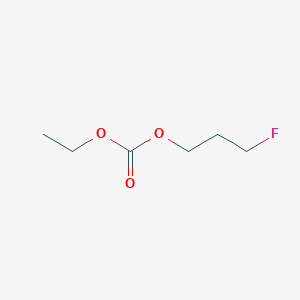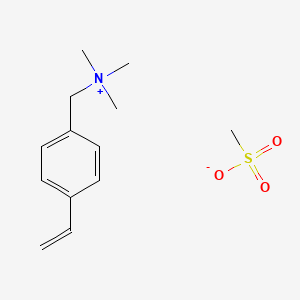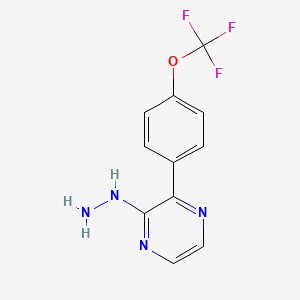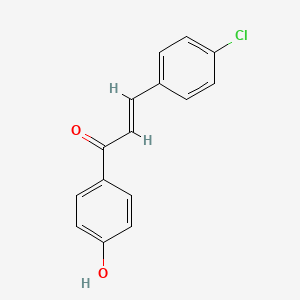
Ethyl 3-fluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C6H11FO3 It is a carbonate ester that contains an ethyl group and a 3-fluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoropropyl carbonate can be synthesized through the reaction of ethyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester. The general reaction scheme is as follows:
C2H5OCOCl+C3H7FOH→C6H11FO3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-fluoropropanol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or 3-fluoropropyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-fluoropropanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-fluoropropyl group into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which ethyl 3-fluoropropyl carbonate exerts its effects involves the interaction of the 3-fluoropropyl group with molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate ester linkage can undergo hydrolysis, releasing the 3-fluoropropyl group, which can then interact with biological molecules or participate in further chemical reactions.
Comparación Con Compuestos Similares
Ethyl 3-fluoropropyl carbonate can be compared with other similar compounds, such as:
Ethyl 3-chloropropyl carbonate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 3-bromopropyl carbonate: Contains a bromine atom, which also affects its chemical behavior.
Ethyl 3-iodopropyl carbonate: Contains an iodine atom, resulting in unique reactivity compared to the fluorinated compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atom’s electronegativity and small size make it a valuable substituent in various applications.
Propiedades
Fórmula molecular |
C6H11FO3 |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
ethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
Clave InChI |
AQAQSJYYPNMJKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)

![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)



![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)


